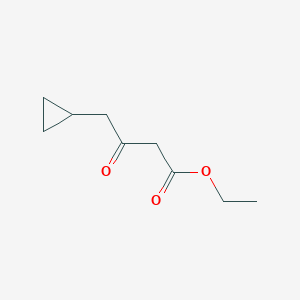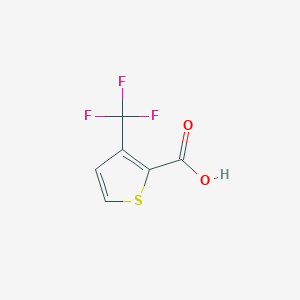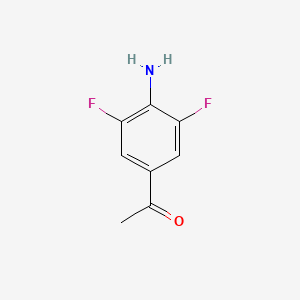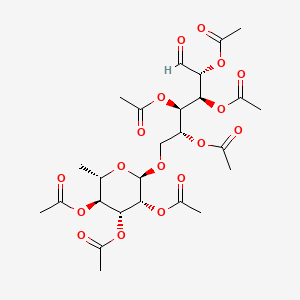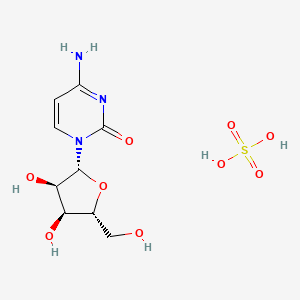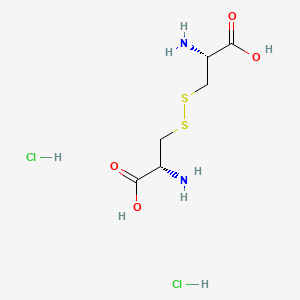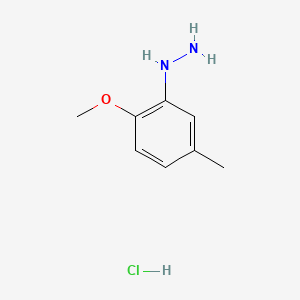![molecular formula C12H8ClFO B1358018 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol CAS No. 22510-31-2](/img/structure/B1358018.png)
3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol
Vue d'ensemble
Description
The compound 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol is a biphenyl derivative with chlorine and fluorine substituents. It is structurally related to various compounds that have been synthesized and studied for their potential applications in materials science and pharmaceuticals. The presence of halogen atoms on the aromatic rings can significantly influence the physical and chemical properties of such compounds, making them of interest in various fields of research.
Synthesis Analysis
The synthesis of halogenated biphenyls typically involves the formation of carbon-carbon bonds between aromatic rings and the subsequent introduction of halogen atoms. For example, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves the reaction of 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of a base . Although the exact synthesis of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol is not detailed in the provided papers, similar synthetic strategies could be employed, such as cross-coupling reactions followed by selective halogenation.
Molecular Structure Analysis
The molecular structure of halogenated biphenyls is characterized by the planarity of the aromatic rings and the angles between them. The presence of halogen atoms can influence the electronic distribution within the molecule, as seen in the case of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, where electron density transfers from the chlorophenyl ring to the fluorophenyl ring . Single-crystal X-ray diffraction studies provide detailed information on the geometrical parameters of such compounds, which can be compared with computational methods like DFT to understand their stability and electronic properties .
Chemical Reactions Analysis
Halogenated biphenyls can participate in various chemical reactions due to the reactivity of the halogen atoms. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a related compound, has been shown to be a useful diene in Diels-Alder reactions with different dienophiles, leading to the formation of various substituted aromatic or cyclic chlorofluorodienes . The reactivity of such compounds can be exploited in the synthesis of complex molecules, including pharmaceuticals and materials for electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated biphenyls are influenced by the nature and position of the substituents. For example, lateral fluoro substitution on terphenyls can optimize nematic properties for liquid crystal applications, affecting properties like dielectric anisotropy and birefringence . The introduction of halogen atoms can also affect melting points, solubility, and stability, which are crucial for the practical applications of these compounds .
Applications De Recherche Scientifique
Photodehalogenation Studies
- Photodehalogenation of Chlorobenzene Derivatives : Research by Protti et al. (2012) examined the photodehalogenation of fluoro or chlorobenzene derivatives, which generates triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, highlighting the impact of substituents on chemical reactions. This study provides insight into the reactions of related compounds, including 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Synthesis and Reactivity
- Synthesis of 1-Arylpiperidin-4-ols : Reese and Thompson (1988) investigated reactions with various halogenated anilines, including chloro and fluoro derivatives, to produce 1-arylpiperidin-4-ols. This research demonstrates the reactivity of similar compounds and their potential in synthesizing new chemical entities (Reese & Thompson, 1988).
Liquid Crystal Research
- High Birefringence Liquid Crystals : Goulding et al. (1993) studied lateral fluoro substituted terphenyls, including derivatives similar to 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol, for their applications in liquid crystals. They found these compounds are suitable for active matrix display applications due to their high chemical and photostability (Goulding, Greenfield, Coates, & Clemitson, 1993).
Chemical Analysis and Detection
- Fluorogenic Sensor for Ion Detection : Patra et al. (2018) developed a fluorogenic chemosensor based on a compound structurally related to 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol. This sensor detects Zn2+ and Al3+ ions efficiently, highlighting the potential of similar compounds in chemical detection (Patra, Das, Gharami, Aich, & Mondal, 2018).
Safety And Hazards
This involves the study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This involves speculation on potential future applications and research directions for the compound.
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMKTVYWHTJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617115 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)phenol | |
CAS RN |
22510-31-2 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

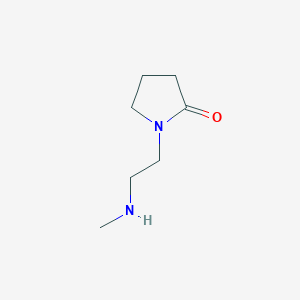
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)
